

# What is the chemical structure of Methyl vernolate?

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## Compound of Interest

Compound Name: Methyl vernolate

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## An In-depth Technical Guide to Methyl Vernolate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl vernolate**, also known as vernolic acid methyl ester, is the methyl ester derivative of vernolic acid.[1] Vernolic acid is a naturally occurring long-chain epoxy fatty acid (EFA) found in the seeds of several plant species, most notably *Vernonia galamensis*, which can contain up to 70-80% of this unusual fatty acid in its seed oil.[2] The epoxide functional group makes **methyl vernolate** a valuable bifunctional molecule and a potential platform chemical for the synthesis of various industrial products, including polymers, resins, lubricants, and plasticizers. Its study is pertinent to the fields of biochemistry, renewable resource chemistry, and industrial biotechnology.

It is critical to distinguish **Methyl vernolate** (CAS No. 2733-91-7) from the similarly named thiocarbamate herbicide, Vernolate (CAS No. 1929-77-7).[1][3][4] The latter has a distinct chemical structure (S-propyl dipropylcarbamothioate) and biological function. This guide will focus exclusively on **Methyl vernolate**, the epoxy fatty acid ester.

### Chemical Structure and Nomenclature

**Methyl vernolate** is characterized by an eighteen-carbon chain containing a cis-epoxide ring at the 12th and 13th carbon positions and a cis-double bond at the 9th carbon position.

- IUPAC Name: methyl (9Z,12R,13S)-12,13-epoxyoctadec-9-enoate
- Synonyms: Vernolic acid methyl ester
- CAS Number: 2733-91-7
- Molecular Formula: C<sub>19</sub>H<sub>34</sub>O<sub>3</sub>
- Chemical Structure:

(Note: This is a simplified 2D representation. The actual stereochemistry is (9Z,12R,13S))

## Physicochemical and Quantitative Data

Quantitative data for **methyl vernolate** is not extensively published. The following table summarizes key computed and experimental properties for the parent vernolic acid and its anion, from which properties of the methyl ester can be inferred.

Property	Value	Source
Molecular Weight	310.48 g/mol	Calculated from Molecular Formula C <sub>19</sub> H <sub>34</sub> O <sub>3</sub>
Parent Acid (Vernolic Acid)		
Molecular Formula	C <sub>18</sub> H <sub>32</sub> O <sub>3</sub>	PubChem CID: 5356421
Molecular Weight	296.45 g/mol	PubChem CID: 5356421
Parent Anion (Vernolate)		
IUPAC Name	(Z)-11-(3-pentyloxiran-2-yl)undec-9-enoate	PubChem CID: 25246088
Molecular Formula	C <sub>18</sub> H <sub>31</sub> O <sub>3</sub> <sup>-</sup>	PubChem CID: 25246088
Exact Mass	295.22731985 Da	PubChem CID: 25246088
XLogP3	6.2	PubChem CID: 25246088

## Experimental Protocols

## Protocol 1: Synthesis of Methyl Vernolate via Fischer Esterification

This protocol describes a general method for the synthesis of **methyl vernolate** from vernolic acid using an acid-catalyzed esterification reaction.

Materials:

- Vernolic acid (or vernonia oil as a source)
- Methanol (anhydrous)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) as a catalyst
- Diethyl ether or Hexane (for extraction)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, condenser, separatory funnel, rotary evaporator

Methodology:

- **Reaction Setup:** Dissolve vernolic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents) in a round-bottom flask equipped with a magnetic stirrer.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of vernolic acid) to the solution while stirring.
- **Reflux:** Attach a condenser to the flask and heat the mixture to reflux (approximately  $65^\circ\text{C}$ ). Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

- Extraction: Add an equal volume of water and diethyl ether (or hexane). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
- Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution (to neutralize the acid catalyst) and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent using a rotary evaporator to yield crude **methyl vernolate**.
- Purification: The crude product can be further purified by column chromatography on silica gel if required.

## Protocol 2: Analysis of Methyl Vernolate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of **methyl vernolate**, which is a fatty acid methyl ester (FAME).

Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).
- Capillary column suitable for FAME analysis (e.g., DB-WAX, DB-23, or similar polar stationary phase).
- Autosampler and data acquisition system.

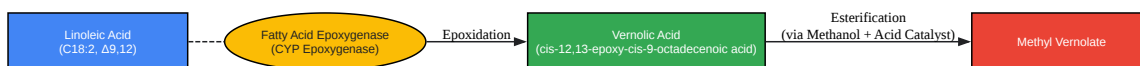
Methodology:

- Sample Preparation: Prepare a dilute solution of the **methyl vernolate** sample in a suitable solvent such as hexane or dichloromethane (e.g., 1 mg/mL). If analyzing a mixture, a derivatization step to convert all fatty acids to their methyl esters using a reagent like  $\text{BF}_3$ -methanol would be performed first.
- GC Conditions (Example):

- Injector Temperature: 250°C
- Injection Volume: 1 µL (split or splitless mode)
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
  - Initial temperature: 100°C, hold for 2 minutes.
  - Ramp: Increase to 240°C at a rate of 5°C/min.
  - Final hold: Hold at 240°C for 10 minutes. (Note: The temperature program should be optimized for the specific column and analyte mixture.)
- MS Conditions (Example):
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C
  - Quadrupole Temperature: 150°C
  - Scan Range: m/z 40-500.
- Data Analysis: Identify the **methyl vernolate** peak based on its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) at m/z 310 and characteristic fragments corresponding to the cleavage at the epoxide ring and double bond. Quantification can be performed by comparing the peak area to that of an internal or external standard.

## Biological Context and Biosynthetic Pathway

**Methyl vernolate** is the esterified form of vernolic acid. In plants, vernolic acid is synthesized from linoleic acid, a common C18:2 fatty acid. The key enzymatic step is the epoxidation of the double bond at the 12th carbon of linoleic acid, a reaction catalyzed by a specific type of enzyme known as a fatty acid epoxygenase. This pathway is a critical area of research for the metabolic engineering of oilseed crops to produce valuable epoxy oils.



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Biosynthesis of Vernolic Acid and its esterification.

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